molecular formula C11H8ClN3 B169616 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline CAS No. 144588-49-8

9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline

Cat. No. B169616
CAS RN: 144588-49-8
M. Wt: 217.65 g/mol
InChI Key: BYRQEFLGVZSZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that has been extensively researched for its potential applications in various fields of science. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which can lead to the suppression of tumor growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline in lab experiments is its low toxicity profile. This compound has been found to have a low risk of side effects, making it a safer alternative to other compounds that are currently used in research. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are many future directions for research on 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential applications. Additionally, further research could be conducted to explore the potential use of this compound in other fields, such as agriculture and environmental science.
In conclusion, 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline is a promising compound that has shown potential in various fields of scientific research. Its low toxicity profile and wide range of applications make it a valuable candidate for further research and development. With continued research, this compound could have a significant impact on the development of new drugs and the understanding of various diseases.

Scientific Research Applications

9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline has a wide range of scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

144588-49-8

Product Name

9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline

InChI

InChI=1S/C11H8ClN3/c1-6-4-8(12)10-9(14-6)3-2-7-5-13-15-11(7)10/h2-5H,1H3,(H,13,15)

InChI Key

BYRQEFLGVZSZIY-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)Cl

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)Cl

synonyms

9-chloro-7-Methyl-1H-pyrazolo[3,4-f]quinoline

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 9-hydroxy-7-methyl-1H-pyrazolo[3,4-f]quinoline (8.00 g, 0.04 mmol) in phosphorus oxychloride (61.6 g, 0.40 mol) was added slowly N,N-dimethylformamide (40 ml). After the addition was complete, the reaction mixture was warmed to 80° C. for 1 hour and then allowed to cool to room temperature. The reaction was poured onto ice and dissolved in water (2 L total volume) and neutralized to pH 7 with 20% sodium hydroxide (NaOH). The precipitate which formed upon neutralization was collected by filtration, washed with water and dried under vacuum to give 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline as a white solid (8.07 g, 92%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

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